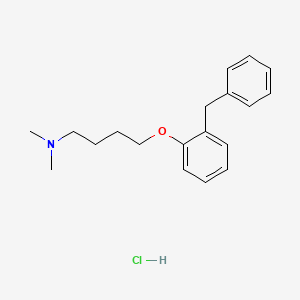
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butylamine group, a dimethylamino group, and a benzylphenoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves several steps. One common method is the reaction of butylamine with N,N-dimethyl-4-(2-benzylphenoxy)-chloride under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise measurement of reactants, controlled addition of solvents, and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethylbenzylamine: Similar in structure but lacks the butylamine group.
N,N-Dimethyl-1-phenylmethanamine: Another related compound with a similar core structure.
Uniqueness
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is unique due to the presence of the butylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
13259-73-9 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
4-(2-benzylphenoxy)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-20(2)14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13H,8-9,14-16H2,1-2H3;1H |
InChI Key |
MVRHRWZDIZDDSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















